3-epi-Pregnenolone
Overview
Description
Mechanism of Action
Target of Action
It is known that pregnenolone and its derivatives generally interact with various receptors in the body, including nuclear receptors and membrane receptors .
Mode of Action
Similar compounds typically exert their effects by binding to their target receptors, initiating a cascade of biochemical reactions that lead to changes in cellular function .
Biochemical Pathways
3alpha-Hydroxypregn-5-en-20-one is likely involved in the steroid hormone biosynthesis pathway . This pathway starts with the conversion of cholesterol to pregnenolone, which is then converted to various steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens .
Pharmacokinetics
Result of Action
Steroid hormones typically regulate a wide range of physiological processes, including immune response, metabolism, inflammation, and behavior .
Action Environment
The action, efficacy, and stability of 3alpha-Hydroxypregn-5-en-20-one are likely influenced by various environmental factors. These may include the presence of other hormones, the pH and temperature of the body, and the individual’s overall health status.
Biochemical Analysis
Biochemical Properties
3alpha-Hydroxypregn-5-en-20-one is involved in several biochemical reactions. It interacts with enzymes such as 3beta-hydroxysteroid dehydrogenase and steroid 5alpha-reductase. These enzymes catalyze the conversion of pregnenolone to progesterone and other steroid hormones . The compound also interacts with proteins and other biomolecules, influencing their activity and stability. For instance, it can bind to steroid hormone receptors, modulating their activity and affecting gene expression .
Cellular Effects
3alpha-Hydroxypregn-5-en-20-one influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of steroid hormone receptors, leading to changes in gene expression and protein synthesis . Additionally, it can impact cellular metabolism by influencing the activity of enzymes involved in steroidogenesis .
Molecular Mechanism
The molecular mechanism of 3alpha-Hydroxypregn-5-en-20-one involves its interaction with steroid hormone receptors and enzymes. The compound binds to these receptors, modulating their activity and influencing gene expression . It can also inhibit or activate enzymes involved in steroidogenesis, affecting the synthesis of other steroid hormones . These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3alpha-Hydroxypregn-5-en-20-one can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 3alpha-Hydroxypregn-5-en-20-one is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of 3alpha-Hydroxypregn-5-en-20-one vary with different dosages in animal models. At low doses, the compound can modulate the activity of steroid hormone receptors and enzymes, leading to changes in gene expression and cellular metabolism . At high doses, it can cause toxic or adverse effects, including alterations in cellular function and metabolism . Threshold effects have been observed, indicating that the compound’s activity and effects are dose-dependent .
Metabolic Pathways
3alpha-Hydroxypregn-5-en-20-one is involved in several metabolic pathways, including steroidogenesis. It interacts with enzymes such as 3beta-hydroxysteroid dehydrogenase and steroid 5alpha-reductase, which catalyze the conversion of pregnenolone to progesterone and other steroid hormones . The compound also affects metabolic flux and metabolite levels, influencing the synthesis and degradation of other steroid hormones .
Transport and Distribution
3alpha-Hydroxypregn-5-en-20-one is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound can bind to steroid hormone receptors and other proteins, modulating their activity and influencing cellular function .
Subcellular Localization
The subcellular localization of 3alpha-Hydroxypregn-5-en-20-one is influenced by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles, affecting its activity and function . The compound can localize to the nucleus, where it interacts with steroid hormone receptors and influences gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Pregnenolone: One common method to synthesize 3-epi-Pregnenolone involves the reduction of pregnenolone using sodium borohydride (NaBH4) in the presence of cerium (III) chloride (CeCl3) as a catalyst.
Hydroxylation of Pregnenolone: Another method involves the hydroxylation of pregnenolone using specific hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-epi-Pregnenolone can undergo oxidation reactions to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form various hydroxylated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and pyridine (C5H5N) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various hydroxylated derivatives.
Substitution Products: Tosylated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: 3-epi-Pregnenolone is used as an intermediate in the synthesis of various steroidal compounds and hormones .
Biology: In biological research, it is used to study steroid hormone biosynthesis and metabolism .
Medicine: The compound is investigated for its potential therapeutic applications in hormone replacement therapy and as a precursor for the synthesis of corticosteroids .
Industry: In the pharmaceutical industry, it is used in the production of steroidal drugs and as a starting material for the synthesis of other bioactive compounds .
Comparison with Similar Compounds
Pregnenolone: A precursor in the biosynthesis of steroid hormones.
Progesterone: A key hormone in the regulation of the menstrual cycle and pregnancy.
Corticosterone: A glucocorticoid involved in stress response.
Uniqueness: 3-epi-Pregnenolone is unique due to its specific hydroxylation at the 3alpha position, which distinguishes it from other similar compounds like pregnenolone and progesterone . This specific structural feature imparts distinct biological activities and metabolic pathways .
Properties
IUPAC Name |
1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBQBCIOKFOEO-QYYVTAPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859283 | |
Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19037-28-6 | |
Record name | Pregn-5-en-20-one, 3alpha-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3alpha)-3-Hydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.